1-amino-3-cyclopentylpropan-2-ol hydrochloride
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Overview
Description
1-Amino-3-cyclopentylpropan-2-ol hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-cyclopentylpropan-2-ol hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of intermediates.
Solvent Extraction: Employing solvents like ethanol or methanol to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclopentylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-cyclopentylpropan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-amino-3-cyclopentylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-Amino-2-propanol: Another amino alcohol with similar functional groups but different structural arrangement.
Cyclopentylamine: Contains a cyclopentyl ring with an amino group but lacks the hydroxyl group.
Uniqueness: 1-Amino-3-cyclopentylpropan-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups attached to a cyclopentyl ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2694744-67-5 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-amino-3-cyclopentylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-8(10)5-7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H |
InChI Key |
OONFKUNKHFXMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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